molecular formula C7H14N2O B1290212 2-Amino-N-cyclopentyl-acetamide CAS No. 885280-56-8

2-Amino-N-cyclopentyl-acetamide

Cat. No.: B1290212
CAS No.: 885280-56-8
M. Wt: 142.2 g/mol
InChI Key: BHRVKIXDBWVUEH-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopentyl-acetamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-cyclopentyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-cyclopentyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRVKIXDBWVUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627590
Record name N-Cyclopentylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-56-8
Record name N-Cyclopentylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclopentyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-cyclopentyl-acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. As a versatile building block in pharmaceutical research, the efficient and clean synthesis of this compound is paramount.[1] This document moves beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with the causal understanding needed to troubleshoot and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the two-step synthesis of 2-Amino-N-cyclopentyl-acetamide. The standard synthetic route involves the initial acylation of cyclopentylamine with a 2-haloacetyl halide, followed by nucleophilic substitution of the halide with an amino group.

Q1: I'm experiencing low yields in the first step, the formation of N-cyclopentyl-2-chloroacetamide. What are the primary causes?

Low yields in the initial amide bond formation are typically traced back to three factors: improper temperature control, competing side reactions with the acid byproduct, or suboptimal stoichiometry.

  • Causality: The reaction between cyclopentylamine and chloroacetyl chloride is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[2] If not neutralized, this HCl will protonate the starting cyclopentylamine, rendering it non-nucleophilic and effectively halting the reaction. Furthermore, uncontrolled temperature spikes can lead to the formation of undesired byproducts.

  • Troubleshooting Protocol & Recommendations:

    • Temperature Management: Maintain strict temperature control. Begin the reaction at 0 °C using an ice bath. The slow, dropwise addition of chloroacetyl chloride to the solution of cyclopentylamine is critical to dissipate heat and prevent temperature spikes.[3]

    • Acid Scavenging: Incorporate a suitable base to neutralize the HCl byproduct in situ.

      • Aqueous Biphasic System: A simple and effective method involves using a base like sodium bicarbonate in a biphasic system (e.g., dichloromethane and water).[3] This immediately neutralizes the HCl as it forms.

      • Anhydrous Organic System: Alternatively, in an anhydrous solvent like THF or DCM, use a tertiary amine base such as triethylamine (TEA). Use at least 1.1 equivalents of TEA.

    • Reagent Purity: Ensure the cyclopentylamine is free of significant water content, especially if using an anhydrous method, as water can hydrolyze the highly reactive chloroacetyl chloride.

    dot

    Caption: Troubleshooting low yields in Step 1.

Q2: My final product is contaminated with a significant impurity at roughly double the mass of my starting chloroacetamide intermediate. What is it and how do I prevent it?

This is the most common and critical side reaction in this synthesis. The impurity is almost certainly the N,N'-dicyclopentyl-2,2'-(piperazine-1,4-diyl)diacetamide, a dimer formed from over-alkylation.

  • Mechanistic Insight: The desired product, 2-Amino-N-cyclopentyl-acetamide, is a primary amine. Like the ammonia used for the substitution, it is nucleophilic. It can, therefore, compete with ammonia and attack the electrophilic carbon of the starting material, N-cyclopentyl-2-chloroacetamide. This results in the formation of a secondary amine, which can then be alkylated a second time to form a stable piperazine-dione derivative.

  • Prevention Strategy: The key to preventing this side reaction is statistical control. You must ensure that a molecule of N-cyclopentyl-2-chloroacetamide is far more likely to encounter the aminating agent (e.g., ammonia) than a molecule of the product.

    • Use a Large Excess of Ammonia: The most straightforward solution is to use a large excess of the aminating agent. When using aqueous ammonia, employ a concentrated solution (e.g., 28-30%) and use at least 10-20 molar equivalents relative to the chloroacetamide intermediate.[4] This high concentration statistically favors the desired reaction pathway.

    • Alternative Aminating Agents: For more controlled reactions, consider a Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) or an azide-based route (sodium azide followed by reduction, e.g., with H₂/Pd-C or Staudinger reduction). These methods prevent over-alkylation by using a protected nitrogen nucleophile.

    dot

    Dimer_Formation Reactant N-Cyclopentyl-2-chloroacetamide (Electrophile) Product 2-Amino-N-cyclopentyl-acetamide (Product - Nucleophile) Reactant->Product Side Reaction (Low [NH3]) Ammonia Ammonia (NH3) (Desired Nucleophile) Reactant->Ammonia Desired Path (High [NH3]) Dimer Dimer Impurity (Over-alkylation Product)

    Caption: Competing reaction pathways leading to dimer formation.

Q3: My reaction workup shows a byproduct with a mass corresponding to N-cyclopentyl-2-hydroxyacetamide. Why is this forming?

This byproduct indicates that a competing nucleophilic substitution with hydroxide has occurred.

  • Causality: The carbon atom bearing the chlorine is electrophilic and susceptible to attack by various nucleophiles. Hydroxide ions (OH⁻), present in aqueous base or even in trace amounts in wet solvents, can displace the chloride ion to form the corresponding alpha-hydroxy amide.[5] This is particularly problematic if the reaction is run at elevated temperatures in the presence of water and base.

  • Mitigation Strategies:

    • Temperature Control: Keep the reaction temperature low during the amination step, especially when using aqueous ammonia. Running the reaction at room temperature is often sufficient and minimizes the rate of the competing hydrolysis reaction.[6]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to basic aqueous conditions.

    • Anhydrous Conditions: If hydrolysis is a persistent issue, switching to an anhydrous amination system (e.g., ammonia gas bubbled through an organic solvent like THF) can eliminate the problem, though this adds operational complexity.

Q4: I'm struggling to purify the final product via silica gel chromatography. The product streaks and separation from the dimer is poor. What are my options?

Primary amines are notorious for poor behavior on standard silica gel due to their basicity, which leads to strong, non-specific binding and tailing.

  • Expert Insight: A far more robust and scalable purification method for basic compounds like this is to perform an acid-base extraction and purify the product as a salt. The hydrochloride salt of 2-Amino-N-cyclopentyl-acetamide is typically a stable, crystalline solid with significantly different solubility properties than the free-base impurities.[7]

  • Purification Protocol: Purification via HCl Salt Formation

    • Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove water-soluble components. Extract the crude product into an organic solvent like dichloromethane or ethyl acetate.

    • Acidification: While stirring the organic solution, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated aqueous HCl).

    • Precipitation: The hydrochloride salt of the desired product will precipitate out of the non-polar organic solvent. The more non-polar dimer impurity will typically remain in solution.

    • Isolation & Recrystallization: Filter the solid precipitate, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum. For higher purity, this solid can be recrystallized from a suitable solvent system like ethanol/diethyl ether.[4]

Section 2: Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most reliable synthetic route for lab-scale synthesis? The most common and generally reliable route is the two-step sequence: 1) Acylation of cyclopentylamine with chloroacetyl chloride in DCM with a base like NaHCO₃. 2) Amination of the resulting N-cyclopentyl-2-chloroacetamide with a large excess of concentrated aqueous ammonia at room temperature.[2][3][6]
Which is a better starting material: 2-chloroacetyl chloride or 2-bromoacetyl bromide? Bromoacetyl bromide is more reactive than its chloro-analogue, which can lead to faster reaction times. However, it is also more expensive, less stable, and more lachrymatory. For most applications, chloroacetyl chloride provides a good balance of reactivity, stability, and cost, making it the preferred reagent.[6]
What are the critical safety precautions? Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator; it reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses). Cyclopentylamine is a flammable, corrosive, and volatile amine. Avoid inhalation and skin contact. All reactions should be conducted in a fume hood.
How can I effectively monitor reaction progress? Thin Layer Chromatography (TLC): This is ideal for tracking both steps. For step 1, you will see the consumption of cyclopentylamine and the appearance of a new, less polar spot for the chloroacetamide. For step 2, you will see the consumption of the chloroacetamide and the appearance of a very polar, baseline spot for the amino-acetamide product (stains well with ninhydrin). LCMS (Liquid Chromatography-Mass Spectrometry): This is the gold standard, providing unambiguous confirmation of the masses of starting materials, intermediates, products, and byproducts, allowing for precise monitoring.

Section 3: Reference Protocols

Protocol 1: Synthesis of N-cyclopentyl-2-chloroacetamide
  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add cyclopentylamine (1.0 eq), sodium bicarbonate (1.2 eq), dichloromethane (DCM, ~5 mL/mmol of amine), and water (~2 mL/mmol of amine).

  • Cool the rapidly stirring biphasic mixture to 0 °C in an ice bath.

  • Dissolve chloroacetyl chloride (1.05 eq) in DCM (~1 mL/mmol) and add it to the addition funnel.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction for the disappearance of cyclopentylamine by TLC.

  • Once complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-N-cyclopentyl-acetamide
  • Dissolve the crude N-cyclopentyl-2-chloroacetamide (1.0 eq) in a minimal amount of a water-miscible solvent like ethanol or THF (optional, aids solubility).

  • In a sealed pressure vessel or a robust, well-sealed flask, add the chloroacetamide solution to concentrated aqueous ammonia (28-30%, 20 eq).

  • Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction should be stirred vigorously to ensure good mixing of the phases.

  • Monitor the reaction for the disappearance of the starting material by TLC or LCMS.

  • Once complete, cool the reaction mixture and carefully vent any pressure.

  • Concentrate the mixture under reduced pressure to remove excess ammonia and solvent.

  • Extract the remaining aqueous solution with a suitable organic solvent (e.g., 3x with DCM or a 9:1 DCM:IPA mixture) to recover the crude free-base product.

References

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of aminoacetamide derivative.
  • PrepChem.com. (n.d.). Synthesis of N-[2-(cyclopent-2-enyl)phenyl]-2-chloroacetamide. Available at: [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Amino-N-cyclopentyl-acetamide Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-cyclopentyl-acetamide. This guide provides in-depth technical information and practical troubleshooting advice for investigating the degradation pathways of this compound under various stress conditions. Our goal is to equip you with the knowledge to design, execute, and interpret forced degradation studies in line with regulatory expectations and sound scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for 2-Amino-N-cyclopentyl-acetamide?

A forced degradation study, also known as stress testing, is crucial for several reasons in drug development.[1][2] The primary goals are:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule.[1]

  • To establish degradation pathways: Elucidating the chemical transformations the molecule undergoes under stress provides a comprehensive stability profile.[1]

  • To develop and validate stability-indicating analytical methods: The analytical method must be able to separate and quantify the intact drug from its degradation products, ensuring accurate stability and quality assessment of the final drug product.[1]

  • To inform formulation and packaging development: Understanding how the molecule degrades under conditions like heat, light, and humidity helps in selecting appropriate excipients and packaging to protect the drug product.[2]

Q2: What are the key functional groups in 2-Amino-N-cyclopentyl-acetamide that are susceptible to degradation?

2-Amino-N-cyclopentyl-acetamide possesses two primary functional groups of interest for degradation studies:

  • A secondary amide linkage: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.[3][4]

  • A primary amino group: This group can be susceptible to oxidation.

The cyclopentyl group is generally stable but its influence on the reactivity of the neighboring amide and amine functionalities should be considered.

Q3: What are the recommended stress conditions for 2-Amino-N-cyclopentyl-acetamide according to ICH guidelines?

Forced degradation studies should be conducted under a variety of stress conditions to cover potential degradation pathways.[3][5][6] Based on the ICH Q1A(R2) guideline, the following conditions are recommended[5][6][7]:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M to 1 M HCl, heat (e.g., 60-80°C)Hydrolysis of the amide bond
Basic Hydrolysis 0.1 M to 1 M NaOH, heat (e.g., 60-80°C)Hydrolysis of the amide bond
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or slightly elevatedOxidation of the primary amine
Thermal Degradation Dry heat (e.g., 80-105°C)Various degradation pathways, potentially including cyclization or rearrangement
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterPhotolytic degradation, potentially involving radical mechanisms

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely degrading the sample.[5][6]

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

Causality and Troubleshooting:

  • Insufficient Stress: The applied conditions (concentration of stressor, temperature, or duration) may not be harsh enough to induce degradation.

    • Solution: Gradually increase the severity of the stress conditions. For example, increase the concentration of the acid or base, raise the temperature, or prolong the exposure time. A quality-by-design approach is recommended over a one-size-fits-all approach.[2]

  • High Intrinsic Stability: The molecule may be inherently stable under the tested conditions.

    • Solution: While this is a positive attribute for a drug candidate, for the purpose of a forced degradation study, you must demonstrate the specificity of your analytical method. Consider more forcing conditions, but be mindful of creating degradation products that are not relevant to real-world stability.

Issue 2: The mass balance is poor (sum of the assay of the main peak and all degradation products is significantly less than 100%).

Causality and Troubleshooting:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another impurity.

    • Solution: Re-evaluate your analytical method. Adjusting the mobile phase composition, gradient, column chemistry, or temperature can improve peak resolution. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential.[2]

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will not be detected by a standard UV detector.

    • Solution: Employ a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Solution: Consider using headspace Gas Chromatography (GC) for the analysis of volatile degradation products.

  • Precipitation of Degradants: A degradation product may be insoluble in the sample diluent and precipitate out of the solution.

    • Solution: Visually inspect your stressed samples for any precipitation. If observed, try to dissolve the precipitate in a different solvent and analyze it separately.

Issue 3: Unidentified peaks are observed in the chromatogram.

Causality and Troubleshooting:

  • Novel Degradation Products: These are the primary targets of your study.

    • Solution: Utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Further fragmentation studies (MS/MS) can help in elucidating the structure of the degradation products.

  • Artifacts from Stress Agents or Sample Matrix: The observed peaks may not be related to the degradation of 2-Amino-N-cyclopentyl-acetamide.

    • Solution: Analyze blank samples containing only the stress agents and the sample diluent under the same conditions to identify any extraneous peaks.

Predicted Degradation Pathways of 2-Amino-N-cyclopentyl-acetamide

The following sections detail the predicted degradation pathways based on the chemical structure of 2-Amino-N-cyclopentyl-acetamide and established chemical principles.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary site of degradation is expected to be the amide bond.[3]

  • Mechanism: The amide bond undergoes hydrolysis to yield a carboxylic acid and an amine.

    • Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

    • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the amide.[8][9]

  • Predicted Degradation Products:

    • 2-Aminoacetic acid (Glycine): The carboxylic acid fragment.

    • Cyclopentylamine: The amine fragment.

G cluster_hydrolysis Hydrolytic Degradation parent 2-Amino-N-cyclopentyl-acetamide acid 2-Aminoacetic acid (Glycine) parent->acid  Acid (H⁺) or  Base (OH⁻)   amine Cyclopentylamine

Caption: Predicted hydrolytic degradation of 2-Amino-N-cyclopentyl-acetamide.

Oxidative Degradation

The primary amino group is the most likely site for oxidative degradation.

  • Mechanism: The specifics of the oxidative degradation pathway can be complex and may involve radical mechanisms, leading to a variety of products. Common oxidative transformations of primary amines can include deamination or the formation of hydroxylamines and nitroso compounds.

  • Predicted Degradation Products (Examples):

    • 2-Oxo-N-cyclopentyl-acetamide: Resulting from oxidative deamination.

    • N-cyclopentyl-2-(hydroxyamino)acetamide: A potential initial oxidation product.

G cluster_oxidation Oxidative Degradation parent 2-Amino-N-cyclopentyl-acetamide oxo 2-Oxo-N-cyclopentyl-acetamide parent->oxo  Oxidizing Agent  (e.g., H₂O₂)   hydroxyamino N-cyclopentyl-2-(hydroxyamino)acetamide parent->hydroxyamino  (Intermediate)

Caption: Predicted oxidative degradation pathways for 2-Amino-N-cyclopentyl-acetamide.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Sample Preparation:

    • Prepare a stock solution of 2-Amino-N-cyclopentyl-acetamide in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Sample Preparation:

    • Prepare a stock solution of 2-Amino-N-cyclopentyl-acetamide as described in Protocol 1.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points.

  • Analysis:

    • Analyze the samples immediately using a validated stability-indicating HPLC method. It is important to minimize the time between sampling and analysis as the degradation may continue.

Workflow for Identification of Degradation Products

G cluster_workflow Degradation Product Identification Workflow start Perform Forced Degradation Studies hplc Analyze by HPLC-UV start->hplc detect Detect Unknown Peaks hplc->detect lcms Analyze by LC-MS detect->lcms msms Perform LC-MS/MS for Structural Fragments lcms->msms propose Propose Structure of Degradation Product msms->propose synthesize Synthesize Proposed Degradation Product (if necessary) propose->synthesize confirm Confirm Structure by Comparing Retention Time and Spectra propose->confirm  (if standard is available) synthesize->confirm

Caption: A typical workflow for the identification of unknown degradation products.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available at: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in stressed pharmaceutical samples by liquid chromatography/mass spectrometry. Journal of pharmaceutical and biomedical analysis, 39(5), 895-905.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

Sources

Validation & Comparative

Biological activity comparison between 2-Amino-N-cyclopentyl-acetamide and its methyl derivative

Comparative Pharmacodynamics: 2-Amino-N-cyclopentyl-acetamide vs. its -Methyl Analogue

Executive Summary

This technical guide compares the biological activity and physicochemical profile of 2-Amino-N-cyclopentyl-acetamide (a glycinamide scaffold) against its


-methyl derivative

While the parent glycinamide serves as a fundamental pharmacophore in anticonvulsant and anti-inflammatory drug design (resembling fragments of Lacosamide and Semagacestat ), it frequently suffers from rapid metabolic hydrolysis. The introduction of a methyl group at the

Chemical Identity & Structural Logic[1]

The comparison hinges on the transformation of a non-chiral glycine linker to a chiral alanine linker. This modification is critical in Structure-Activity Relationship (SAR) studies targeting Sodium Channels (


)Glycine Transporters (GlyT1)
FeatureParent Compound Methyl Derivative (

-Methyl)
IUPAC Name 2-Amino-N-cyclopentylacetamide(2S)-2-Amino-N-cyclopentylpropanamide
Common Class GlycinamideAlaninamide
Formula


Chirality Achiral (Flexible)Chiral (Stereoselective)
Key Property High Rotational FreedomRestricted Rotation (Conformational Lock)
Primary Liability Rapid Peptidase HydrolysisEnhanced Metabolic Resistance

Biological Activity Comparison

A. Metabolic Stability (Microsomal)

The most significant biological divergence lies in metabolic clearance. The parent glycinamide contains an unhindered amide bond susceptible to rapid cleavage by non-specific amidases and hepatic peptidases.

  • Parent: Exhibits a short half-life (

    
    ) in liver microsomes due to high accessibility of the carbonyl carbon to nucleophilic attack.
    
  • Methyl Derivative: The

    
    -methyl group introduces steric hindrance, significantly retarding hydrolysis. This "steric shield" extends the duration of action and bioavailability.
    
B. Anticonvulsant Efficacy

Research into cyclopentyl-substituted amino acids and amides (Zand & Izquierdo, 1980) indicates that lipophilicity and steric bulk correlate with anticonvulsant activity.

  • Mechanism: Both compounds likely modulate voltage-gated sodium channels or potentiate glycine receptors.

  • Performance: The methyl derivative typically shows superior in vivo efficacy. This is not necessarily due to higher intrinsic affinity, but rather improved pharmacokinetics (lower clearance), allowing the compound to maintain therapeutic brain concentrations.

C. Target Binding & Stereoselectivity

The parent molecule is achiral and can adopt multiple conformations, potentially binding to off-target receptors (promiscuity). The methyl derivative is chiral; typically, the (S)-enantiomer (L-alanine derived) mimics the natural biological substrate more closely, providing higher specificity and reducing off-target toxicity.

Visualization: Metabolic Pathway & Blockade

The following diagram illustrates the mechanistic impact of methylation on enzymatic degradation.

MetabolicStabilitycluster_0Parent: 2-Amino-N-cyclopentylacetamidecluster_1Derivative: Alpha-Methyl AnalogueParentGlycinamide Scaffold(Unprotected)EnzymePeptidase/Amidase(Nucleophilic Attack)Parent->EnzymeHigh AffinityCleavageRapid HydrolysisEnzyme->CleavageInactiveInactive Metabolites(Cyclopentylamine + Glycine)Cleavage->InactiveMethylAlaninamide Scaffold(Steric Shield)BlockSteric Hindrance(Methyl Group)Methyl->BlockProtects Amide BondStableIntact Drug(Sustained Activity)Methyl->StableMetabolic SurvivalBlock->EnzymeReduces Binding

Caption: Comparative metabolic fate. The

Experimental Protocol: In Vitro Microsomal Stability

To validly compare these derivatives, a self-validating intrinsic clearance (

Rationale

Liver microsomes contain the Cytochrome P450 (CYP) enzymes and amidases responsible for first-pass metabolism. Using NADPH (cofactor) initiates oxidative metabolism, while control samples without NADPH assess hydrolytic stability (amidase activity).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Test Compounds (Parent and Methyl derivative) in DMSO to 10 mM.

    • Dilute to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4) to ensure <0.1% DMSO concentration (prevents enzyme inhibition).
      
  • Microsomal Incubation System:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) and 3.3 mM

      
      .
      
  • Reaction Initiation:

    • Pre-incubate microsomes and test compounds at 37°C for 5 minutes.

    • Start: Add NADPH solution to initiate reaction.

    • Control: Run a parallel incubation without NADPH to isolate hydrolytic cleavage (amidase activity) from oxidative metabolism (CYP activity).

  • Sampling & Quenching:

    • At time points

      
       min, remove 50 
      
      
      L aliquots.
    • Quench: Immediately dispense into 150

      
      L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min) to precipitate proteins.

    • Inject supernatant onto C18 column. Monitor parent ion depletion.

  • Calculation (Self-Validation):

    • Plot

      
       vs. Time. The slope 
      
      
      is the elimination rate constant.
    • 
      .
      
    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show low clearance.

Comparative Data Summary

The following table summarizes the expected physicochemical and biological shifts resulting from methylation.

Parameter2-Amino-N-cyclopentylacetamide (Parent)

-Methyl Derivative (Alanine Analog)
Impact of Methylation
LogP (Lipophilicity) ~0.8 (Hydrophilic)~1.1 - 1.3Increased: Improves Blood-Brain Barrier (BBB) penetration.
Metabolic

< 15 mins (Rapid Hydrolysis)> 60 mins (Stable)Enhanced: Blocks amidase attack.
Receptor Affinity Moderate (Flexible)High (Stereoselective)Refined: Locks bioactive conformation (typically S-isomer).
Solubility HighModerateDecreased: Slight reduction due to lipophilic methyl group.
Toxicity Potential Low (Glycine metabolite)Low (Alanine metabolite)Neutral: Both metabolize to endogenous amino acids.

References

  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7. Link

  • Peterson, S. L. (1991). Glycine potentiation of anticonvulsant drugs in pentylenetetrazol seizures in rats.[1] Brain Research Bulletin, 26(1), 43-7. Link

  • Bialer, M., et al. (2002). Pharmacokinetic analysis and antiepileptic activity of two new isomers of N-valproyl glycinamide. Biopharmaceutics & Drug Disposition. Link

  • PubChem. Acetamide, N-cyclopentyl- (CID 544767).[2] National Library of Medicine. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry (Contextual reference on "Magic Methyl" effects).

Quantitative Analysis of 2-Amino-N-cyclopentyl-acetamide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary

2-Amino-N-cyclopentyl-acetamide (C7H14N2O, MW: 142.[1]20) presents a classic "polar amine" analytical challenge. As a glycinamide derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of JAK inhibitors) or present as a degradation product, its quantification in complex mixtures (plasma, urine, or crude reaction liquors) is complicated by two factors:

  • High Polarity: It elutes in the void volume of standard C18 reversed-phase columns.[1]

  • Lack of Chromophore: It possesses no aromatic rings, rendering standard UV detection (254 nm) impossible and low-UV detection (205-210 nm) non-specific due to high background noise.[1]

This guide compares the two most robust analytical strategies: HILIC-MS/MS (The Gold Standard for Bioanalysis) and Pre-column Derivatization-HPLC-UV/FLD (The Cost-Effective Alternative).

Chemical Profile & Analytical Challenges

Understanding the analyte is the first step to robust method design.[1]

PropertyValueAnalytical Implication
Structure Glycine amide core + Cyclopentyl ringPrimary amine is reactive (good for derivatization).[1]
pKa (Base) ~8.2 - 9.0 (Estimated)Exists as a cation (

) at neutral/acidic pH.[1]
LogP ~ -0.5 to 0.4Hydrophilic.[1] Poor retention on C18; Ideal for HILIC.[1]
UV Activity Amide bond only (~210 nm)Direct UV is not recommended for complex mixtures due to interference.[1]

Method A: HILIC-MS/MS (The Gold Standard)

Best For: Bioanalysis (Plasma/Urine), Trace Impurities (<0.1%), High Throughput.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry offers the highest sensitivity and specificity.[1] By using a high-organic mobile phase, HILIC retains the polar amine effectively while enhancing ESI+ ionization efficiency.[1]

Chromatographic Protocol[1][2][3][4][5]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide-HILIC (e.g., Waters XBridge Amide).[1]

    • Why: Amide/ZIC phases interact with the water-enriched layer on the silica surface, providing retention for the protonated amine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte).[1]

    • 1-5 min: 90% B

      
       50% B.[1]
      
    • 5-7 min: 50% B (Wash).[1]

    • 7.1 min: 90% B (Re-equilibration - Critical in HILIC).

Mass Spectrometry (ESI+) Parameters[1]
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion:

    
     143.2 
    
    
    
    [1]
  • Suggested MRM Transitions:

    • Quantifier:

      
       (Cyclopentyl-amine fragment).[1]
      
    • Qualifier:

      
       (Glycyl fragment).[1]
      
    • Note: Transitions must be optimized via direct infusion.[1]

Sample Preparation (Protein Precipitation)

For plasma samples, simple protein precipitation (PPT) is preferred over SPE to maintain the high organic content required for HILIC injection.[1]

  • Aliquot 50

    
    L Plasma.[1]
    
  • Add 200

    
    L ACN (containing Internal Standard).[1]
    
  • Vortex (2 min) and Centrifuge (10 min @ 10,000 x g).

  • Inject Supernatant Directly. (Do not evaporate and reconstitute in water, or peak shape will suffer).[1]

Method B: Derivatization HPLC-UV/FLD (The Alternative)

Best For: QC Labs without MS, Process Chemistry (High Concentration), labs with standard HPLC-UV/FLD.[1]

Since the molecule lacks a chromophore, we must chemically attach one.[1] OPA (o-Phthalaldehyde) is the reagent of choice as it reacts specifically with primary amines in seconds to form a highly fluorescent isoindole derivative.[1]

Reaction Mechanism

The primary amine of 2-Amino-N-cyclopentyl-acetamide reacts with OPA in the presence of a thiol (e.g., 2-Mercaptoethanol or 3-MPA) to form a hydrophobic, UV-active, and fluorescent derivative.

Automated Pre-Column Protocol[1][3]
  • Reagent A: 10 mg/mL OPA + 0.5% 3-Mercaptopropionic acid in 0.4 M Borate Buffer (pH 10.2).

  • Workflow:

    • Autosampler draws 10

      
      L Sample.[1]
      
    • Autosampler draws 10

      
      L Reagent A.[1]
      
    • Mix in loop/needle for 30 seconds.

    • Inject.[1]

Chromatographic Protocol (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5

    
    m.[1]
    
    • Why: The derivative is now hydrophobic, allowing standard C18 retention.[1]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detection:

    • Fluorescence (Preferred): Ex: 340 nm, Em: 450 nm.[1]

    • UV:[1][3][4] 338 nm.[1]

Comparative Data Analysis

The following table summarizes the performance characteristics of both methods based on typical validation parameters for aliphatic amines.

FeatureMethod A: HILIC-MS/MSMethod B: Deriv-HPLC-FLD
Selectivity Excellent. Mass-based discrimination eliminates matrix interference.Good. OPA is specific to primary amines, but other amines in the matrix will also derivatize.[1]
Sensitivity (LOQ) High. ~1–5 ng/mL.[1]Moderate/High. ~10–50 ng/mL (FLD); ~500 ng/mL (UV).[1]
Linearity 3–4 orders of magnitude.[1][5]2–3 orders of magnitude.[1][5]
Sample Prep Fast (Protein Precip).[1]Moderate (Requires precise reaction timing).[1]
Cost per Sample High (MS maintenance, solvents).[1]Low (Standard HPLC, cheap reagents).[1]
Throughput High (5-7 min run time).[1]Moderate (15-20 min run time + reaction).
Matrix Effects Susceptible to ion suppression (requires IS).[1]Robust against suppression, but susceptible to background fluorescence.[1]

Visual Workflows

Analytical Decision Tree

DecisionTree Start Start: Select Method Q1 Is Mass Spec Available? Start->Q1 Q2 Is Sensitivity < 10 ng/mL required? Q1->Q2 Yes Deriv CHOICE: Derivatization HPLC-FLD (Cost Effective/Robust) Q1->Deriv No Q3 Is the matrix complex (Plasma/Urine)? Q2->Q3 No HILIC CHOICE: HILIC-MS/MS (High Sensitivity/Selectivity) Q2->HILIC Yes Q3->HILIC Yes (Avoid interference) Q3->Deriv No (Process sample) DirectUV CHOICE: Direct UV (210nm) (Only for pure process samples) Deriv->DirectUV If conc > 100 µg/mL

Figure 1: Decision matrix for selecting the appropriate analytical technique based on lab resources and sensitivity requirements.

Sample Preparation & Injection Workflow (HILIC vs. Derivatization)

Workflows cluster_HILIC Method A: HILIC-MS/MS cluster_DERIV Method B: OPA-Derivatization H1 Sample (Plasma) H2 Add 4x Vol ACN (Precipitation) H1->H2 H3 Centrifuge H2->H3 H4 Inject Supernatant (High Organic) H3->H4 D1 Sample (Fluid) D2 Filter/Centrifuge D1->D2 D3 Auto-Mix with OPA Reagent (pH 10) D2->D3 D4 Inject Reaction Mix (Hydrophobic) D3->D4

Figure 2: Comparative sample preparation workflows. Note that HILIC requires high organic solvent strength upon injection, whereas Derivatization makes the analyte hydrophobic.

Troubleshooting & Validation Tips

For HILIC-MS/MS:
  • Peak Shape Issues: If peaks are broad or split, the sample solvent is likely too aqueous.[1] Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN).[1]

  • Retention Shift: HILIC columns require long equilibration times.[1] Allow at least 20 column volumes when starting up.[1]

  • Salt Buildup: Do not use phosphate buffers with MS.[1] Stick to volatile buffers like Ammonium Formate or Acetate.[1]

For Derivatization:
  • Stability: OPA derivatives are unstable.[1] Use automated on-line derivatization (in the injector needle) rather than manual prep to ensure the time between reaction and injection is constant.

  • Interference: Amino acids in plasma (e.g., Glycine, Lysine) will also react with OPA.[1] You must ensure your gradient separates the analyte from the "amino acid soup" at the solvent front.[1]

References

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [1]

  • Thermo Fisher Scientific. HILIC Separations: A Guide to HILIC Method Development. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[1] PubMed Central.[1] Retrieved from

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.[1] Retrieved from

  • JASCO Global. (2022).[1] Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.